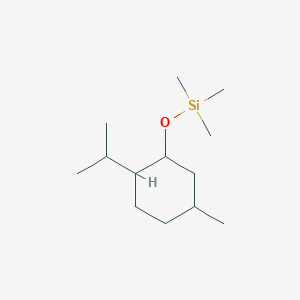
Menthol, TMS derivative
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Menthol, TMS derivative is a chemical compound with the molecular formula C13H28OSi and a molecular weight of 228.45 g/mol. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is known for its unique structure, which includes a p-menth-3-yloxy group attached to a trimethylsilane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Menthol, TMS derivative typically involves the reaction of p-menth-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Menthol, TMS derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used .
科学的研究の応用
Synthesis and Properties
The synthesis of Menthol, TMS derivative typically involves the reaction of p-menth-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. This reaction yields a silyl ether intermediate that is purified to obtain the final product. The compound's unique structure includes a p-menth-3-yloxy group attached to a trimethylsilane moiety, which contributes to its reactivity and utility in various applications.
Chemistry
This compound is utilized as a reagent in organic synthesis, particularly for forming carbon-silicon bonds. Its ability to create stable silicon-oxygen bonds enables it to interact with various substrates, facilitating desired chemical transformations.
Biology
In biological research, this compound is employed to modify biomolecules for biochemical assays. It has been investigated for its potential roles in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine
Menthol derivatives have shown promise in medicinal applications, particularly as analgesics. Studies indicate that menthol can modulate voltage-gated sodium channels (VGSCs), leading to pain relief through state-selective blockade mechanisms . For instance, menthol has been shown to inhibit spontaneous synaptic transmission and decrease neuronal excitability in cultured dorsal horn neurons, suggesting its potential use in treating inflammatory pain .
Antimicrobial Properties
Recent studies have explored the antitubercular properties of ciprofloxacin derivatives conjugated with menthol and thymol moieties. Sixteen derivatives were synthesized and tested for their minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant antimicrobial activity, highlighting the potential of menthol derivatives in developing new therapeutic agents .
Cytotoxicity Studies
Research involving the cytotoxicity of menthol derivatives revealed that several compounds were cytotoxic against various cell lines. For example, derivatives with specific linkers demonstrated varying degrees of cytotoxicity, suggesting their potential use in cancer therapy . The study identified compounds with promising potency for further testing in preclinical models.
Data Tables
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Ciprofloxacin-Menthol 1 | 8 | Effective |
| Ciprofloxacin-Menthol 2 | 16 | Moderate |
| Ciprofloxacin-Menthol 3 | 4 | Highly effective |
作用機序
The mechanism by which Menthol, TMS derivative exerts its effects involves the formation of stable silicon-oxygen bonds. The compound interacts with various molecular targets, including organic and inorganic substrates, through its reactive silane group. This interaction facilitates the formation of covalent bonds, leading to the desired chemical transformations .
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A commonly used silane reagent with similar reactivity.
Trimethylsilyl ether: Another silane compound used in organic synthesis.
Propargyloxytrimethylsilane: A related compound with a propargyloxy group instead of a p-menth-3-yloxy group.
Uniqueness
Menthol, TMS derivative is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the p-menth-3-yloxy group enhances its utility in specific applications, such as the modification of biomolecules and the synthesis of complex organic compounds .
特性
CAS番号 |
18419-38-0 |
|---|---|
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC名 |
trimethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane |
InChI |
InChI=1S/C13H28OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-13H,7-9H2,1-6H3 |
InChIキー |
LDWGJYAAQHHQTJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
正規SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















